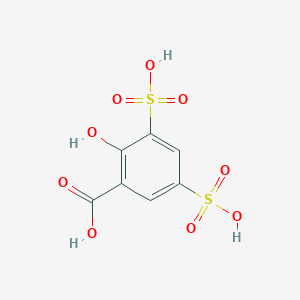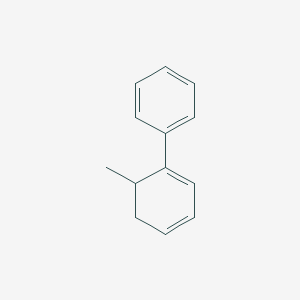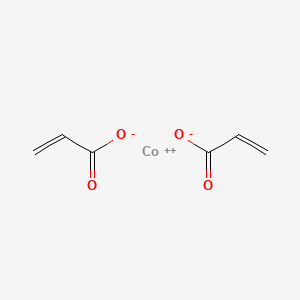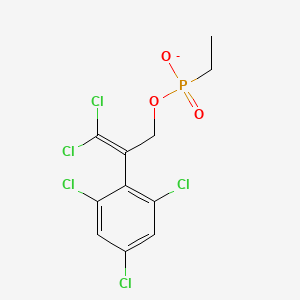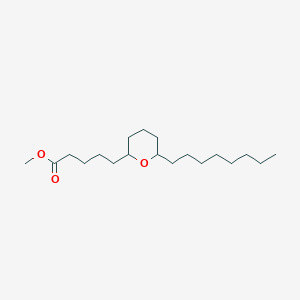
Methyl 5-(6-octyloxan-2-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(6-octyloxan-2-yl)pentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a complex structure with a pentanoate backbone and an oxane ring substituted with an octyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(6-octyloxan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(6-octyloxan-2-yl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(6-octyloxan-2-yl)pentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 5-(6-octyloxan-2-yl)pentanoic acid and methanol.
Reduction: 5-(6-octyloxan-2-yl)pentanol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Methyl 5-(6-octyloxan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(6-octyloxan-2-yl)pentanoate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can occur under acidic or basic conditions and is facilitated by esterases in biological systems. The released carboxylic acid and alcohol can then interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: A simpler ester with a similar pentanoate backbone but without the oxane ring and octyl substitution.
Ethyl 5-(6-octyloxan-2-yl)pentanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-(6-hexyloxan-2-yl)pentanoate: Similar structure but with a hexyl group instead of an octyl group.
Uniqueness
Methyl 5-(6-octyloxan-2-yl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxane ring and the octyl group can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
60956-85-6 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 5-(6-octyloxan-2-yl)pentanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-12-17-14-11-15-18(22-17)13-9-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
DXBHGVHQCIDSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC(O1)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


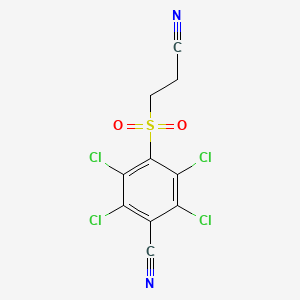
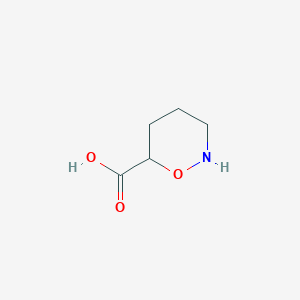
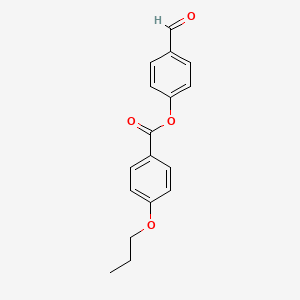

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
